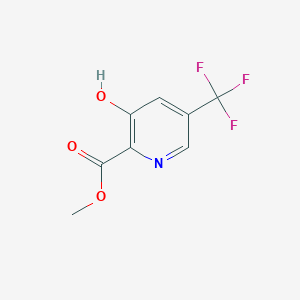
Methyl 3-hydroxy-5-(trifluoromethyl)picolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-hydroxy-5-(trifluoromethyl)picolinate” is a chemical compound with the CAS Number: 1256810-01-1 . Its molecular weight is 221.14 . The IUPAC name for this compound is methyl 3-hydroxy-5-(trifluoromethyl)-2-pyridinecarboxylate . It is stored in an inert atmosphere at 2-8°C . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “Methyl 3-hydroxy-5-(trifluoromethyl)picolinate” is 1S/C8H6F3NO3/c1-15-7(14)6-5(13)2-4(3-12-6)8(9,10)11/h2-3,13H,1H3 . This code provides a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 3-hydroxy-5-(trifluoromethyl)picolinate” is a solid compound . It is stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用
Novel Luminescent Materials and Coordination Chemistry
Research into Methyl 3-hydroxy-5-(trifluoromethyl)picolinate and related compounds has led to significant advancements in the development of novel luminescent materials and coordination chemistry. For instance, lanthanide complexes of 3-hydroxypicolinic acid have been prepared, showcasing high luminescence and acting as photoactive centers in nanocomposite materials whose host matrices are silica nanoparticles (Soares-Santos et al., 2003). Additionally, the synthesis and coordination chemistry of hexadentate N5O ligands, picolinic acid-appended bispidines, have been explored for their coordination with various metal ions, demonstrating their suitability for octahedral coordination geometries, particularly well-suited for tetragonal symmetries, such as Jahn-Teller labile ground states (Comba et al., 2016).
Phosphorescent Organic Light Emitting Diodes (OLEDs)
The application of these compounds extends to the development of phosphorescent organic light-emitting diodes (OLEDs). Investigations have identified the cleavage of picolinate ligands in blue phosphorescent OLEDs as a potential cause of device instability. Research has shown that acid-induced degradation of phosphorescent dopants, such as [Ir(2-(2,4-difluorophenyl)pyridine)(2)(picolinate)], can occur, influencing the stability and performance of OLED devices. This degradation pathway has been exploited for the synthesis of tris-heteroleptic iridium(III) bis-cyclometalated complexes, providing a novel approach to their preparation and enhancing their photophysical and electrochemical properties (Baranoff et al., 2012).
Safety and Bioactivity of Chromium(III) Picolinate Derivatives
The safety and bioactivity of chromium(III) picolinate and its derivatives have also been a focus of research, given its widespread use as nutritional additives. Studies have synthesized and characterized several derivatives to evaluate their physicochemical activities, cellular damage, tissue injury, and hypoglycemic activity. These studies aim to reassess the safety and validity of chromium(III) picolinate as a nutrition additive, finding that substituent groups do not significantly improve biological activities, and questioning the effectiveness of chromium(III) picolinate in nutritional supplementation (Chai et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and to rinse cautiously with water in case of contact with eyes .
特性
IUPAC Name |
methyl 3-hydroxy-5-(trifluoromethyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-7(14)6-5(13)2-4(3-12-6)8(9,10)11/h2-3,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOYQSPPVYFPNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxy-5-(trifluoromethyl)picolinate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 6-isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2823800.png)
![4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-(4-chlorophenyl)benzamide](/img/structure/B2823801.png)
![1,7-bis(2-piperidylethyl)-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h] purine-6,8-dione](/img/structure/B2823805.png)
![5-methyl-1-[(3-methylphenyl)methyl]-3-phenyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2823806.png)
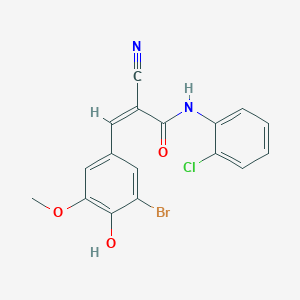
![1-(3-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2823812.png)
![methyl 5-chloro-4-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2823813.png)
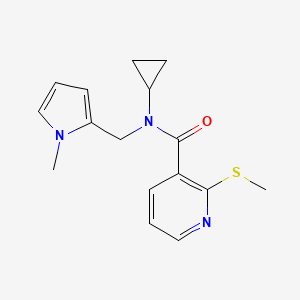
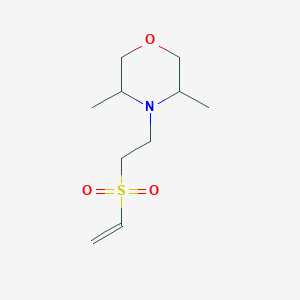
![1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2823817.png)
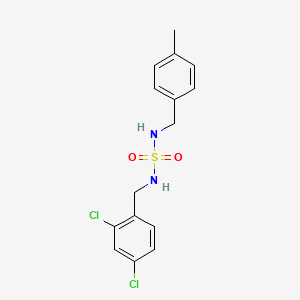

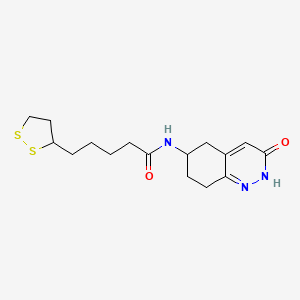
![N-(2-furylmethyl)-2-({2-[4-(methylthio)phenyl]-5-phenyl-1H-imidazol-4-yl}thio)acetamide](/img/structure/B2823822.png)